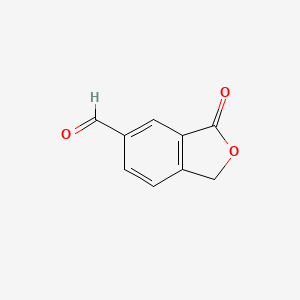
3-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Cat. No. B8701147
M. Wt: 162.14 g/mol
InChI Key: WVYQGLPLUUMYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07230023B2
Procedure details


According to a similar procedure to that described in Example 4-(3), 6-(hydroxymethyl)-1 (3H)-isobenzofuranone (3.25 g, 20.8 mmol) obtained from Example 1-(4) or Example 1-(6) and activated manganese dioxide (33 g) were reacted, and the reaction mixture was worked up to afford the title compound as a crude solid. The crude solid was subjected to chromatography on a silica gel (40 g) column (eluent; ethyl acetate) to afford the title compound (2.45 g, 76% yield) as a solid (mp. 134° C.)


Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1>[O-2].[O-2].[Mn+4]>[O:12]=[C:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([CH:2]=[O:1])[CH:11]=2)[CH2:7][O:8]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.25 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C2COC(C2=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1OCC2=CC=C(C=C12)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
